6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine
Brand Name: Vulcanchem
CAS No.: 63918-73-0
VCID: VC18693466
InChI: InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3
SMILES:
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

CAS No.: 63918-73-0

Cat. No.: VC18693466

Molecular Formula: C16H17N

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine - 63918-73-0

Specification

CAS No. 63918-73-0
Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
IUPAC Name 6-ethyl-5,7-dihydrobenzo[d][2]benzazepine
Standard InChI InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3
Standard InChI Key VJPKSUBNLIXKJK-UHFFFAOYSA-N
Canonical SMILES CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Introduction

Structural Characteristics and Molecular Identity

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine (CAS No. 63918-73-0) possesses the molecular formula C₁₆H₁₇N and a molecular weight of 223.31 g/mol . Its IUPAC name, 6-ethyl-7H-benzo[d]benzazepin-6-ium, reflects the quaternary ammonium center formed by the ethyl substitution on the azepine ring. The compound’s structure features a bicyclic system with two benzene rings fused to a partially saturated azepine ring, creating a planar aromatic system with distinct electronic properties.

Key structural attributes include:

  • Ethyl substitution: The ethyl group at position 6 introduces steric effects and influences the compound’s lipophilicity, impacting its pharmacokinetic behavior.

  • Conjugated π-system: The fused benzene rings enable π-π interactions with biological targets, such as neurotransmitter receptors.

  • Quaternary nitrogen: The positively charged nitrogen enhances solubility in polar solvents and facilitates ionic interactions with negatively charged residues in enzymes.

PropertyValueSource
Molecular FormulaC₁₆H₁₇N
Molecular Weight223.31 g/mol
IUPAC Name6-ethyl-7H-benzo[d]benzazepin-6-ium
SMILESCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1

Synthesis and Derivative Development

The synthesis of 6,7-dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves functionalization of dibenzazepine precursors through alkylation and cyclization reactions. A common route begins with the nitroso derivative of dibenzazepine, which undergoes sequential methyl group additions via Grignard reactions . For example, the synthesis of a structurally related compound, 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, involves:

  • N-nitrosation of the parent azepine using sodium nitrite in acetic acid.

  • Double alkylation with methyl magnesium bromide to introduce methyl groups at benzylic positions .

  • Oxidation and reduction steps to achieve the final tetramethyl derivative .

Derivatives of 6,7-dihydro-6-ethyl-5H-dibenz(c,e)azepine are synthesized by modifying substituents on the aromatic rings or azepine nitrogen. Notable derivatives include:

DerivativeStructural ModificationBiological Activity
10,11-Dihydro-5H-dibenz[b,f]azepineSaturated azepine ringAntidepressant effects
11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepineEthyl at position 11Anticancer activity
N-nitroso derivativesNitroso group at nitrogenEnhanced steric effects

Pharmacological Activities and Mechanisms

Sympatholytic and Cardiovascular Effects

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine derivatives exhibit sympatholytic activity by blocking adrenergic receptors, reducing sympathetic nervous system overactivity in hypertension and anxiety. This action is attributed to competitive inhibition of norepinephrine binding at α₁-adrenergic receptors, leading to vasodilation and decreased cardiac output.

Anticancer and Cytotoxic Properties

In vitro studies demonstrate potent cytotoxicity against murine and human cancer cells, including leukemias, carcinomas, and sarcomas . The compound inhibits IMP dehydrogenase and PRPP amidotransferase, critical enzymes in purine biosynthesis, thereby depleting dNTP pools and arresting DNA synthesis . Additional targets include:

  • DNA polymerase α: Inhibition reduces DNA replication .

  • Ribonucleoside reductase: Suppression limits deoxyribonucleotide production .

  • Dihydrofolate reductase: Partial inhibition affects thymidylate synthesis .

A 24-hour exposure to 10 μM concentrations induces DNA strand scission in L1210 leukemia cells, suggesting a role in oxidative DNA damage .

Central Nervous System Applications

Structural analogs of this compound have shown promise in treating CNS disorders:

  • Anxiety and depression: Modulation of serotonin and dopamine transporters.

  • Neuroprotection: Antioxidant properties mitigate oxidative stress in neuronal cells.

Applications in Medicinal Chemistry and Drug Design

The dibenzazepine scaffold’s versatility enables tailored modifications for specific therapeutic goals:

CNS-Targeted Therapeutics

  • Selective serotonin reuptake inhibitors (SSRIs): Ethyl-substituted derivatives enhance blood-brain barrier permeability.

  • Antipsychotics: Dopamine D₂ receptor antagonism reduces psychotic symptoms.

Anticancer Drug Development

  • Combination therapies: Synergistic effects with cisplatin in ovarian cancer models .

  • Topoisomerase inhibition: Intercalation into DNA disrupts topoisomerase II activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator